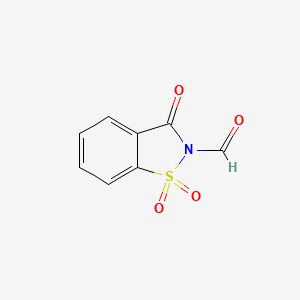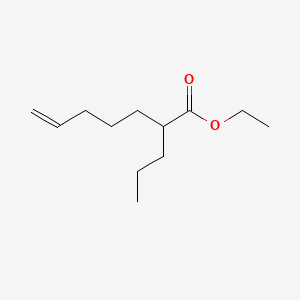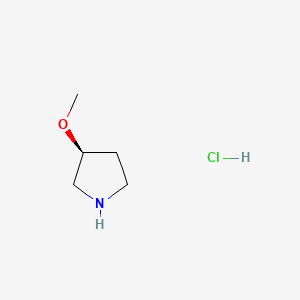
N-Boc-piperazine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-piperazine-d4 is a compound used for pharmaceutical testing . It is an N-Boc protected piperazine and is used as a reference standard for accurate results .
Synthesis Analysis
N-Boc-piperazine can be synthesized through various methods. One such method involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . Another method involves the direct lithiation of N-Boc piperazines at temperatures higher than -78°C .
Molecular Structure Analysis
The molecular formula of N-Boc-piperazine-d4 is C9H14D4N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .
Chemical Reactions Analysis
N-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Physical And Chemical Properties Analysis
N-Boc-piperazine-d4 has a molecular weight of 186.251 . It has a density of 1.0±0.1 g/cm3, a boiling point of 258.0±15.0 °C at 760 mmHg, and a melting point of 47-49ºC . The flash point is 109.8±20.4 °C .
Wissenschaftliche Forschungsanwendungen
1. Synthetic Methodologies for α-Substituted Piperazines
Research by Firth, O’Brien, & Ferris (2017) developed simple procedures for the racemic lithiation/trapping of N-Boc piperazines. This method simplifies previous complex procedures, allowing the creation of a wide range of α-functionalized N-Boc piperazines.
2. Construction of Chiral Piperazine Building Blocks
Crestey et al. (2009) described the synthesis of chiral monosubstituted piperazine building blocks from nosylamide-activated aziridines, leading to optically pure N-Boc-protected piperazines. This process is significant for solution-phase synthesis, offering mild conditions and short reaction times (Crestey et al., 2009).
3. Novel Route to 2-Substituted Piperazines
Berkheij et al. (2005) introduced an efficient synthetic route for 2-substituted piperazines, crucial in pharmaceutical applications. The key step involves α-lithiation of N-Boc piperazines, followed by reactions with various electrophiles (Berkheij et al., 2005).
4. Synthesis and Biological Evaluation of N-Boc Piperazine Derivatives
Kulkarni et al. (2016) synthesized and characterized two N-Boc piperazine derivatives, exploring their structural features and antibacterial, antifungal activities. This research is essential for understanding the biological applications of these compounds (Kulkarni et al., 2016).
5. Catalytic Applications in Drug Synthesis
Yong, Teo, & Tan (2013) developed a strategy for cross-coupling N-Boc protected piperazines with aryl iodides. This method is particularly useful in synthesizing trazodone, demonstrating the utility of N-Boc piperazines in drug synthesis (Yong, Teo, & Tan, 2013).
6. Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives, including those with N-Boc protection, play a significant role in therapeutic applications. Rathi et al. (2016) reviewed the use of piperazine derivatives in a range of therapeutic areas, demonstrating the versatility of this chemical structure in drug development (Rathi et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is prevalent in diverse pharmacological agents . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new drugs with improved pharmacological and pharmacokinetic profiles.
Eigenschaften
CAS-Nummer |
1126621-87-1 |
|---|---|
Produktname |
N-Boc-piperazine-d4 |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
190.279 |
IUPAC-Name |
tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |
InChI-Schlüssel |
CWXPZXBSDSIRCS-CQOLUAMGSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Synonyme |
1-(tert-Butoxycarbonyl)piperazine-d4; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4; tert-Butyl 1-Piperazinecarboxylate-d4; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4; 1-Piperazinecarboxylic Acid tert-Butyl Ester-d4; 1-Piperazine-3,3,5,5- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



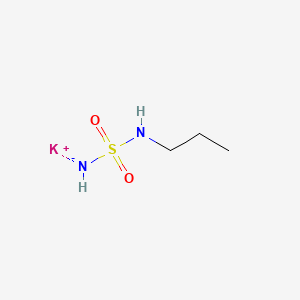
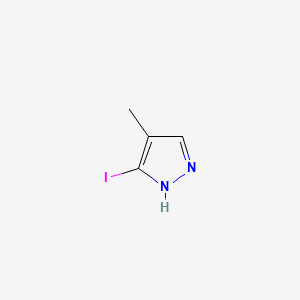
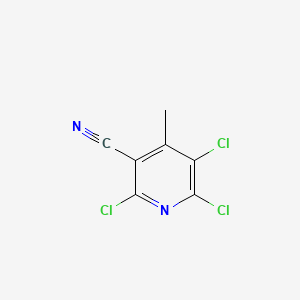
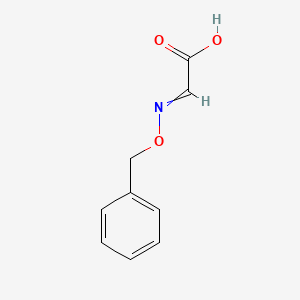

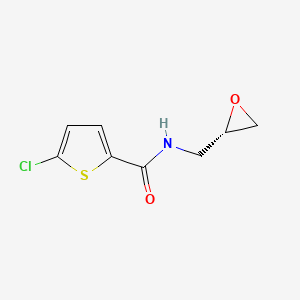
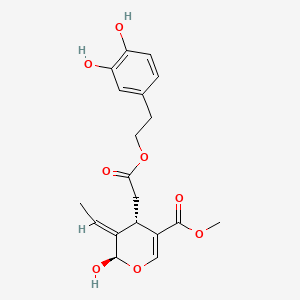
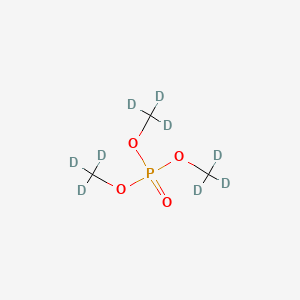
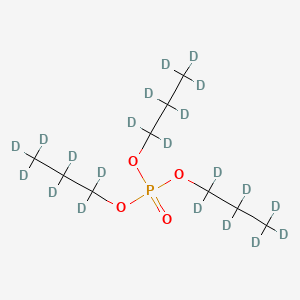
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
